(3R,4S,5S)-5-(Fluoromethyl)-3,4-dihydroxytetrahydrofuran-2-yl dihydrogen phosphate
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Overview
Description
(3R,4S,5S)-5-(Fluoromethyl)-3,4-dihydroxytetrahydrofuran-2-yl dihydrogen phosphate is a synthetic organic compound with significant potential in various scientific fields. This compound features a fluoromethyl group and two hydroxyl groups attached to a tetrahydrofuran ring, which is further linked to a dihydrogen phosphate group. Its unique structure allows it to participate in diverse chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5S)-5-(Fluoromethyl)-3,4-dihydroxytetrahydrofuran-2-yl dihydrogen phosphate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrofuran derivatives.
Fluoromethylation: Introduction of the fluoromethyl group is achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions.
Hydroxylation: The hydroxyl groups are introduced through selective oxidation reactions, often using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Phosphorylation: The final step involves the phosphorylation of the hydroxylated intermediate using phosphorus oxychloride (POCl3) or similar phosphorylating agents to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R,4S,5S)-5-(Fluoromethyl)-3,4-dihydroxytetrahydrofuran-2-yl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom under suitable conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like hydroxide ions (OH-), amines (NH2R)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols or alkanes
Substitution: Formation of substituted tetrahydrofuran derivatives
Scientific Research Applications
(3R,4S,5S)-5-(Fluoromethyl)-3,4-dihydroxytetrahydrofuran-2-yl dihydrogen phosphate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: Investigated for its potential role in biochemical pathways and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3R,4S,5S)-5-(Fluoromethyl)-3,4-dihydroxytetrahydrofuran-2-yl dihydrogen phosphate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate biochemical pathways, such as those involved in cell signaling, metabolism, or DNA replication, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
(3R,4S,5S)-3,4-Dihydroxytetrahydrofuran-2-yl dihydrogen phosphate: Lacks the fluoromethyl group, resulting in different reactivity and biological properties.
(3R,4S,5S)-5-Methyl-3,4-dihydroxytetrahydrofuran-2-yl dihydrogen phosphate: Contains a methyl group instead of a fluoromethyl group, affecting its chemical behavior and applications.
Uniqueness
The presence of the fluoromethyl group in (3R,4S,5S)-5-(Fluoromethyl)-3,4-dihydroxytetrahydrofuran-2-yl dihydrogen phosphate imparts unique properties, such as increased stability and altered reactivity, making it distinct from its analogs. This fluorine substitution can enhance the compound’s biological activity and resistance to metabolic degradation, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
721928-91-2 |
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Molecular Formula |
C5H10FO7P |
Molecular Weight |
232.10 g/mol |
IUPAC Name |
[(3R,4S,5S)-5-(fluoromethyl)-3,4-dihydroxyoxolan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C5H10FO7P/c6-1-2-3(7)4(8)5(12-2)13-14(9,10)11/h2-5,7-8H,1H2,(H2,9,10,11)/t2-,3-,4-,5?/m1/s1 |
InChI Key |
LUQFMENCTWEBSQ-SOOFDHNKSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H](C(O1)OP(=O)(O)O)O)O)F |
Canonical SMILES |
C(C1C(C(C(O1)OP(=O)(O)O)O)O)F |
Origin of Product |
United States |
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